molecular formula C10H13BrClNO B8097231 (R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

(R)-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride

Cat. No.: B8097231
M. Wt: 278.57 g/mol
InChI Key: FSPGQQCPSVBQPP-HNCPQSOCSA-N
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Description

“®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “R” denotes the configuration of the chiral center in the molecule. It also contains a phenoxy group (a phenyl ring connected through an oxygen atom) which is substituted with a bromine atom at the 4th position .


Molecular Structure Analysis

The molecule likely has a chiral center at the 3rd position of the pyrrolidine ring due to the “R” configuration. This means the molecule can exist in two enantiomeric forms which are mirror images of each other .


Chemical Reactions Analysis

The bromine atom on the phenoxy group makes this compound potentially reactive. It could undergo nucleophilic substitution reactions with a suitable nucleophile .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar pyrrolidine ring and the bromine atom might make it relatively polar. This could affect its solubility in different solvents .

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

As with any chemical compound, handling “®-3-(4-Bromo-phenoxy)-pyrrolidine hydrochloride” would require proper safety measures. The specific safety and hazard information would typically be provided in the material safety data sheet (MSDS) for the compound .

Future Directions

The future research directions would largely depend on the context in which this compound is being used. If it’s a synthetic intermediate, future work could involve optimizing its synthesis or using it to synthesize new compounds. If it’s a drug, future work could involve studying its pharmacokinetics, pharmacodynamics, and clinical efficacy .

Properties

IUPAC Name

(3R)-3-(4-bromophenoxy)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPGQQCPSVBQPP-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1OC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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